Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane
Overview
Description
The Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane is a silylating agent commonly used in organic synthesis. This mixture is particularly effective for the silylation of hydroxy-compounds, making it a valuable reagent in various chemical reactions . The compound is a combination of chlorotrimethylsilane and hexamethyldisilazane, both of which are organosilicon compounds known for their reactivity and versatility in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hexamethyldisilazane involves the reaction of trimethyl chlorosilane with ammonia. The process typically includes the following steps :
Addition of Trimethyl Chlorosilane: Trimethyl chlorosilane is added to a reaction kettle and stirred while the temperature is reduced.
Introduction of Ammonia: Ammonia is introduced into the trimethyl chlorosilane, with careful control of the ammonia-adding speed to maintain the temperature at or below 100°C and the pressure at or below 0.2 MPa.
Separation: A salt dissolving agent is added, and the mixture is allowed to stand for layering. The upper layer is the crude product of hexamethyldisilazane.
Industrial Production Methods
Industrial production of chlorotrimethylsilane typically involves the direct process, which is the reaction of methyl chloride with a silicon-copper alloy. This process also produces dimethyldichlorosilane and other methylated silanes .
Chemical Reactions Analysis
Types of Reactions
The Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane undergoes various types of reactions, including:
Substitution Reactions: Chlorotrimethylsilane reacts with nucleophiles, replacing the chloride ion.
Condensation Reactions: It is an efficient condensing agent in the Pictet–Spengler reaction, facilitating the synthesis of tetrahydro-β-carboline derivatives.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, and amines are common nucleophiles that react with chlorotrimethylsilane.
Major Products
Hexamethyldisiloxane: Formed from the hydrolysis of chlorotrimethylsilane.
Tetrahydro-β-carboline Derivatives: Produced in the Pictet–Spengler reaction.
Scientific Research Applications
The Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane has a wide range of applications in scientific research:
Chemistry: Used as a silylating agent for the protection of hydroxyl groups in organic synthesis.
Biology: Employed in the derivatization of biological samples for gas chromatography analysis.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of silicone polymers and resins.
Mechanism of Action
The mechanism of action of the Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane involves the formation of a silyl ether through the reaction of chlorotrimethylsilane with a nucleophile. This reaction typically proceeds via the following steps :
Nucleophilic Attack: The nucleophile attacks the silicon atom, displacing the chloride ion.
Formation of Silyl Ether: The resulting product is a silyl ether, which is more stable and less reactive than the original hydroxyl compound.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Similar to chlorotrimethylsilane but lacks the hexamethyldisilazane component.
Hexamethyldisiloxane: A product of the hydrolysis of chlorotrimethylsilane.
Uniqueness
The Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane is unique due to its combination of two reactive organosilicon compounds, providing enhanced reactivity and versatility in chemical synthesis. This mixture is particularly effective in silylation reactions, offering advantages over using either compound alone .
Properties
IUPAC Name |
chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H19NSi2.C3H9ClSi/c2*1-8(2,3)7-9(4,5)6;1-5(2,3)4/h2*7H,1-6H3;1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJNZOHHMSKSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H47ClN2Si5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746893 | |
Record name | 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine--chloro(trimethyl)silane (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318974-69-5 | |
Record name | 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine--chloro(trimethyl)silane (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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